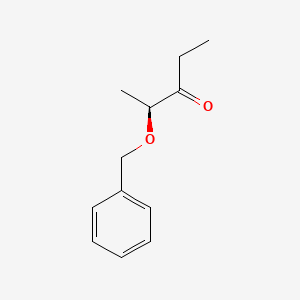(s)-2-Benzyloxy-3-pentanone
CAS No.: 132489-33-9
Cat. No.: VC8229888
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 132489-33-9 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | (2S)-2-phenylmethoxypentan-3-one |
| Standard InChI | InChI=1S/C12H16O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | DEOOBELFQJXOAE-JTQLQIEISA-N |
| Isomeric SMILES | CCC(=O)[C@H](C)OCC1=CC=CC=C1 |
| SMILES | CCC(=O)C(C)OCC1=CC=CC=C1 |
| Canonical SMILES | CCC(=O)C(C)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
(S)-2-Benzyloxy-3-pentanone (CAS: 132489-33-9) has the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its IUPAC name is (2S)-2-phenylmethoxypentan-3-one, reflecting the (S)-configuration at the second carbon. The compound’s structure includes a benzyl ether group (-OCH₂C₆H₅) and a ketone moiety at the third position of the pentane chain.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 132489-33-9 | |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| SMILES | CCC(=O)C@HOCC1=CC=CC=C1 | |
| InChIKey | DEOOBELFQJXOAE-JTQLQIEISA-N |
The stereochemistry of the compound is critical for its role in asymmetric synthesis. The (S)-configuration ensures predictable stereochemical outcomes in reactions such as aldol additions .
Structural Characterization
The compound’s 2D and 3D structures have been extensively characterized. X-ray crystallography data (COD record 1100319) confirms the spatial arrangement of the benzyloxy and ketone groups . The 3D conformer models highlight the compound’s chiral center, which influences its interactions in catalytic systems.
Synthesis and Manufacturing
Synthetic Routes
(S)-2-Benzyloxy-3-pentanone is typically synthesized through stereoselective methods. One common approach involves:
-
Benzylation of Pentanone Derivatives: Reaction of a pentan-3-one precursor with a benzylating agent (e.g., benzyl bromide) under basic conditions.
-
Asymmetric Catalysis: Enantioselective oxidation or reduction steps to establish the (S)-configuration. For example, TiCl₄-mediated aldol reactions achieve high stereoselectivity when conducted in tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) .
A patented method (CN109796368B) describes the synthesis of related hydrazine derivatives using (S)-2-benzyloxy propionic acid as a starting material, highlighting the compound’s versatility in multi-step syntheses .
Optimization of Stereoselectivity
The addition of 1.1 equivalents of THF or DME during TiCl₄-mediated aldol reactions significantly improves diastereomeric ratios (up to 97:3) . This solvent effect stabilizes transition states, favoring the formation of 2,4-syn-4,5-syn adducts.
Applications in Organic Synthesis
Stereoselective Aldol Reactions
(S)-2-Benzyloxy-3-pentanone serves as a key substrate in TiCl₄-catalyzed aldol reactions. These reactions produce adducts with high stereocontrol, which are valuable in pharmaceuticals and natural product synthesis. For example:
-
Mechanistic Insight: The Lewis acid (TiCl₄) coordinates with the ketone oxygen, activating the α-hydrogen for deprotonation and enabling nucleophilic attack .
Chiral Building Block in Drug Synthesis
The compound’s chiral center makes it a precursor for bioactive molecules. Notably, it is used in synthesizing Posaconazole Impurity 52 (CAS: 183871-34-3), a critical intermediate in antifungal drug development .
Physicochemical Properties
Stability and Solubility
(S)-2-Benzyloxy-3-pentanone is stable under standard storage conditions but sensitive to strong acids/bases. It exhibits moderate solubility in polar solvents (e.g., THF, DCM) and limited solubility in water.
Spectral Data
-
¹H NMR: δ 1.05 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH₃), 2.50 (q, 2H, COCH₂), 4.60 (s, 2H, OCH₂Ph).
-
IR: Strong absorption at 1715 cm⁻¹ (C=O stretch).
Related Compounds and Derivatives
Hydrazine Derivatives
-
N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide (CAS: 170985-85-0): A derivative used in coordination chemistry and drug synthesis .
-
Posaconazole Impurity 52: Highlights the compound’s role in quality control for pharmaceuticals .
Structural Analogues
Recent Advances and Future Directions
Recent patents (e.g., CN109796368B) emphasize greener synthesis routes using recyclable catalysts like palladium barium sulfate . Future research may explore:
-
Enzymatic Catalysis: For enhanced stereoselectivity.
-
Continuous Flow Systems: To improve reaction efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume